The synthesis of U-47700-d6 involves several key steps that modify the original U-47700 structure to incorporate deuterium atoms, enhancing its stability and allowing for more precise analytical detection methods. The synthesis typically begins with the preparation of an appropriate benzamide derivative, followed by the introduction of a cyclohexyl group through alkylation reactions. The incorporation of deuterium can be achieved through various methods such as using deuterated solvents or reagents during specific synthetic steps.
The synthesis process can be summarized as follows:
These methods ensure that U-47700-d6 is produced with high purity, suitable for use in pharmacological studies .
U-47700-d6 undergoes various chemical reactions that are pertinent to its pharmacological profile. The primary reaction involves binding to mu-opioid receptors, leading to analgesic effects. Additionally, it can undergo metabolic transformations in the liver, where it is converted into several metabolites including N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.
These metabolites retain some opioid activity but are typically less potent than the parent compound. The metabolic pathways involve phase I reactions such as oxidation and reduction, followed by phase II conjugation reactions that facilitate excretion .
The mechanism of action for U-47700-d6 primarily involves its interaction with mu-opioid receptors located in the central nervous system. Upon binding to these receptors, it activates intracellular signaling pathways that lead to inhibition of pain transmission and modulation of emotional responses to pain.
Research indicates that U-47700-d6 exhibits high affinity for mu-opioid receptors compared to other opioid receptors such as kappa-opioid receptors. This selectivity is crucial for its analgesic efficacy while minimizing adverse effects associated with kappa receptor activation .
U-47700-d6 exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and influence its application in research .
U-47700-d6 is primarily used in scientific research focused on understanding synthetic opioids' pharmacological effects, metabolism, and toxicology. Its applications include:
These applications underscore the importance of U-47700-d6 in advancing knowledge about synthetic opioids' safety profiles and therapeutic potentials .
U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a synthetic opioid developed by the Upjohn Company in the 1970s. It acts as a potent µ-opioid receptor (MOR) agonist with approximately 7.5–10× the potency of morphine, attributable to its high MOR binding affinity (Ki = 5.3–11.1 nM) [3] [6]. Structurally, it features a cyclohexyl scaffold with dimethylamino and dichlorobenzamide moieties, conferring rigidity and receptor selectivity [4].
U-47700-d6 is the deuterated internal standard (IS) for this analyte, where six hydrogen atoms are replaced with deuterium (²H or D). The modification typically occurs on the N-methyl and N-dimethyl groups (Fig. 1), resulting in a molecular mass increase of 6 Da (335.31 g·mol⁻¹) compared to the native compound (329.27 g·mol⁻¹) [3] [6]. This mass shift enables chromatographic separation and precise mass spectrometric differentiation. Crucially, deuterium substitution preserves the compound’s chemical behavior—including pKa, lipophilicity, and protein binding—while altering its mass spectral signature [2] [5].
Table 1: Structural Properties of U-47700 vs. U-47700-d6
Property | U-47700 | U-47700-d6 |
---|---|---|
Molecular Formula | C₁₆H₂₂Cl₂N₂O | C₁₆H₁₆D₆Cl₂N₂O |
Molecular Weight | 329.27 g·mol⁻¹ | 335.31 g·mol⁻¹ |
Deuterium Positions | — | N-methyl (CD₃), N-dimethyl (CD₃) |
Key Fragmentation (MS) | m/z 329 → 121, 84 | m/z 335 → 124, 87 |
The synthesis of deuterated opioid standards emerged in the 1970s alongside advances in gas chromatography-mass spectrometry (GC-MS). Early methods used hydrogen-deuterium exchange under acidic conditions or reductive deuteration of precursor alkenes [2]. Modern routes involve nucleophilic substitution with deuterated methyl iodide (CD3I) on demethylated U-47700 intermediates. For example, reacting N-desmethyl-U-47700 with CD3I yields U-47700-d6 with isotopic purity >98% [3] [5].
Deuterated standards initially served as internal standards for neurotransmitter analysis. Their adoption for novel synthetic opioids (NSOs) like U-47700 accelerated after 2015, driven by:
Table 2: Evolution of Deuterated Standards for Opioid Analysis
Era | Synthetic Approach | Application Scope | Limitations |
---|---|---|---|
1970s–1990s | H/D exchange (acid-catalyzed) | Neurotransmitter quantification | Low isotopic purity (≤90%) |
2000s–2010s | Reductive deuteration (Pd/C, D₂) | Pharmaceutical PK studies | Incomplete mass shift |
Post-2015 | Alkylation (CD₃I)/custom synthesis | NSOs, poly-drug intoxication cases | High cost; limited commercial access |
Stable isotope-labeled internal standards (SIL-IS) like U-47700-d6 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for mitigating analytical variability. Their roles include:
Table 3: Analytical Performance of U-47700-d6 in LC-MS/MS
Parameter | Without SIL-IS | With U-47700-d6 | Improvement Factor |
---|---|---|---|
Matrix Effect (%) | -35% to +62% | -5% to +8% | 7× |
Recovery Efficiency | 68% ± 24% | 95% ± 4% | 3.5× |
Inter-day Precision (RSD) | 12–25% | 2–6% | 4× |
While structural analogs (e.g., fentanyl-D5) partially correct variability, deuterated analogs remain optimal due to near-identical retention times, fragmentation patterns, and ionization efficiencies. Notably, deuterium can slightly alter retention (deuterium isotope effect), but this is minimized in U-47700-d6 by non-labile deuterium placement [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8